2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core, an oxolane ring, and an acetamide group
Preparation Methods
The synthesis of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The oxolane ring and acetamide group are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
- METHYL (6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
- 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE
These compounds share structural similarities with 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE but differ in specific functional groups or substituents. The uniqueness of 2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of the benzo[c]chromene core, oxolane ring, and acetamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO6 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO6/c1-25-13-4-6-16-17-7-5-14(10-19(17)28-21(24)18(16)9-13)27-12-20(23)22-11-15-3-2-8-26-15/h4-7,9-10,15H,2-3,8,11-12H2,1H3,(H,22,23) |
InChI Key |
IMYHLAJKIGQNII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)NCC4CCCO4)OC2=O |
Origin of Product |
United States |
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